molecular formula C18H19BrN2O3 B278445 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

Cat. No. B278445
M. Wt: 391.3 g/mol
InChI Key: AIOGUASFHCIXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression and have been shown to be dysregulated in cancer cells. By inhibiting HDAC enzymes, 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its specificity for HDAC enzymes. This compound has been shown to selectively inhibit HDAC enzymes, making it a useful tool for studying the role of HDAC enzymes in various biological processes. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. One potential direction is the development of analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to determine the efficacy of this compound in animal models of cancer and inflammatory diseases. Finally, the role of HDAC enzymes in various biological processes, such as development and differentiation, should be further studied using 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide as a tool.
Conclusion:
In conclusion, 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide is a chemical compound that has potential therapeutic applications in the treatment of cancer and inflammatory diseases. This compound inhibits HDAC enzymes, leading to cell cycle arrest and apoptosis in cancer cells, as well as reducing the production of pro-inflammatory cytokines. While this compound has limitations in lab experiments due to its low solubility, it remains a useful tool for studying the role of HDAC enzymes in various biological processes. Future research on this compound should focus on developing analogs with improved solubility and bioavailability, as well as further studying its efficacy in animal models of disease.

Synthesis Methods

The synthesis of 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves the reaction between 3-bromoaniline and 4-(isobutyrylamino)-3-methoxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of 3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide.

Scientific Research Applications

3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

3-bromo-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O3/c1-11(2)17(22)21-15-8-7-14(10-16(15)24-3)20-18(23)12-5-4-6-13(19)9-12/h4-11H,1-3H3,(H,20,23)(H,21,22)

InChI Key

AIOGUASFHCIXLV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.